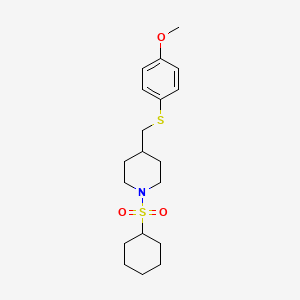

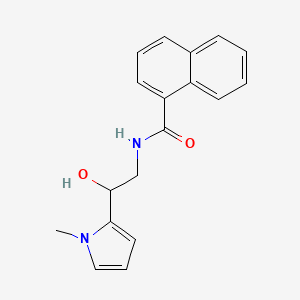

![molecular formula C12H15NO5S B2452781 Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate CAS No. 696632-85-6](/img/structure/B2452781.png)

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate, also known as M-CSPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes. However, M-CSPA has shown promise in treating other medical conditions as well.

Scientific Research Applications

Metabolism and Pharmacokinetics

Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate, as part of compounds like CP-533,536, has been extensively studied for its metabolism and pharmacokinetics. For example, CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, shows distinct metabolic pathways in liver microsomes, involving CYP3A4, CYP3A5, and CYP2C8 enzymes. The metabolism pathways include oxidation of various moieties and formation of different metabolites, indicating complex interactions within the human body (Johnson & Prakash, 2005).

Synthesis and Characterization of Polymers

The compound has been utilized in the synthesis of novel polymers. For instance, diacid monomers related to this compound have been used to create poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating the compound's applicability in polymer chemistry. These polymers exhibit good thermal stability and solubility in various solvents, showing potential for diverse applications (Shockravi et al., 2006).

Antibacterial Activity

In the field of microbiology, derivatives of this compound have been synthesized and tested for antibacterial activity. This indicates the compound's potential role in developing new antibacterial agents (Sri et al., 2014).

Analytical Chemistry

In analytical chemistry, the compound has been involved in studies like the separation of phenoxy acid herbicides by capillary electrophoresis. This showcases its role in improving analytical methodologies and separation techniques (Tsunoi et al., 2000).

properties

IUPAC Name |

methyl 2-[4-(cyclopropylsulfamoyl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)8-18-10-4-6-11(7-5-10)19(15,16)13-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRACHSJZCPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

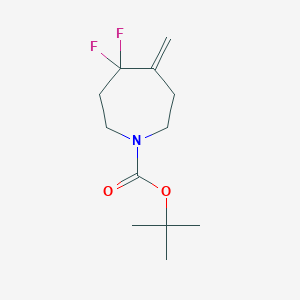

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)

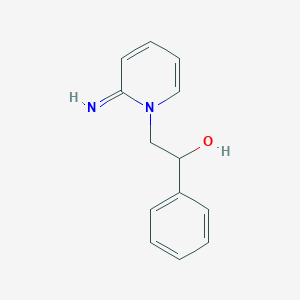

![1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2452705.png)

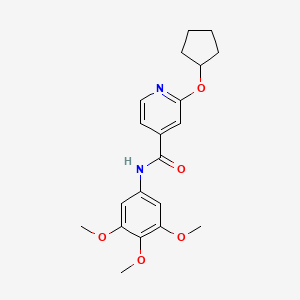

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)